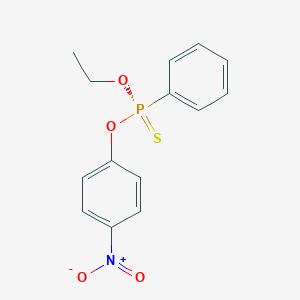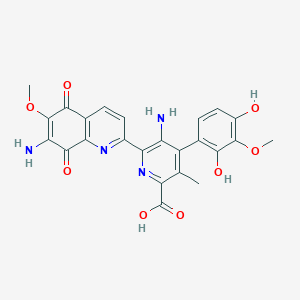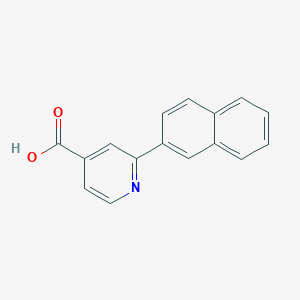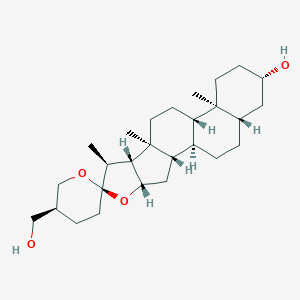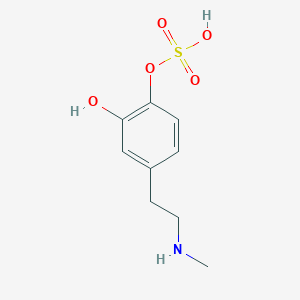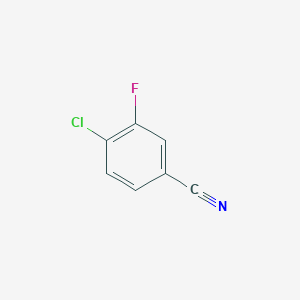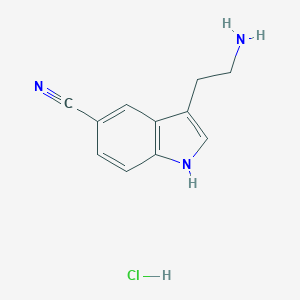![molecular formula C7H7N3O2 B011688 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine CAS No. 106584-77-4](/img/structure/B11688.png)
7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine is not fully understood, but it is believed to involve the modulation of GABA receptors. GABA receptors are involved in the regulation of neuronal excitability, and the modulation of these receptors can have a range of effects on the nervous system. This compound has also been found to exhibit potent analgesic and anti-inflammatory effects, which may be related to its ability to modulate the activity of other receptors and signaling pathways.
Efectos Bioquímicos Y Fisiológicos
7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine has been found to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, improve memory and learning, and modulate anxiety and depression. This compound has also been investigated for its potential to inhibit the growth of cancer cells and to improve the efficacy of chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine in lab experiments is its potent activity and specificity. This compound has been found to exhibit potent effects on a range of receptors and signaling pathways, making it a valuable tool for investigating the role of these targets in various biological processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring of animals or cells is necessary to ensure that the compound is not causing harm or interfering with other processes.
Direcciones Futuras
There are many potential future directions for research on 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine. Some of the most promising areas of investigation include the development of new pain medications, the treatment of neurological disorders such as epilepsy and anxiety, and the development of new cancer therapies. Further investigation into the mechanism of action of this compound and its effects on various biological targets could also yield valuable insights into the functioning of the nervous system and other physiological processes.
Métodos De Síntesis
The synthesis of 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine involves the reaction of 3-methylisoxazole and 2-chloro-5-nitropyridazine in the presence of a reducing agent such as iron powder or tin(II) chloride. The resulting compound is then treated with methanol and a base such as sodium hydroxide to yield 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine. This synthesis method has been reported to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine has been found to exhibit a range of potential applications in scientific research. Some of the most promising areas of research include neurobiology, pharmacology, and medicinal chemistry. In neurobiology, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In pharmacology, 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine has been found to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. In medicinal chemistry, this compound has been investigated for its potential to inhibit the growth of cancer cells and to improve the efficacy of chemotherapy drugs.
Propiedades
Número CAS |
106584-77-4 |
|---|---|
Nombre del producto |
7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine |
Fórmula molecular |
C7H7N3O2 |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
7-methoxy-3-methyl-[1,2]oxazolo[4,5-d]pyridazine |
InChI |
InChI=1S/C7H7N3O2/c1-4-5-3-8-9-7(11-2)6(5)12-10-4/h3H,1-2H3 |
Clave InChI |
AVYNNCLOLMGTGA-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=C(N=NC=C12)OC |
SMILES canónico |
CC1=NOC2=C(N=NC=C12)OC |
Sinónimos |
Isoxazolo[4,5-d]pyridazine, 7-methoxy-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



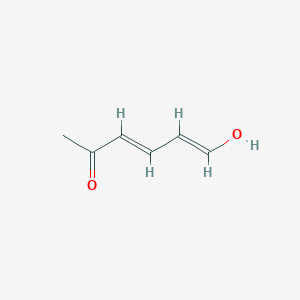

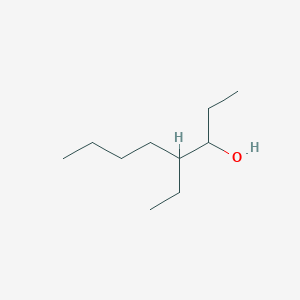
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
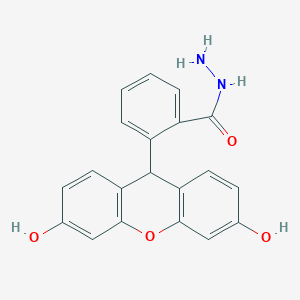
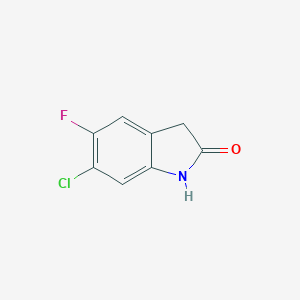
![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)
